Tetrahydrofuran-3-yl 2-amino-2-cyanoacetate

Description

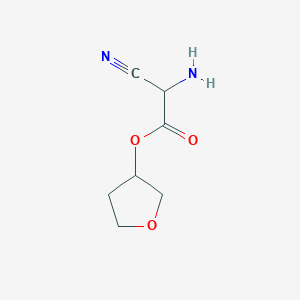

- is a chemical compound with the following structural formula:

- It is also known as 1-(tetrahydrofuran-3-yl)methanamine .

- The compound features a tetrahydrofuran ring (a five-membered cyclic ether) fused to an amino group and a cyanoacetate moiety.

- This compound is of interest due to its synthetic versatility and potential applications.

Tetrahydrofuran-3-yl 2-amino-2-cyanoacetate: C5H11NO

.Properties

Molecular Formula |

C7H10N2O3 |

|---|---|

Molecular Weight |

170.17 g/mol |

IUPAC Name |

oxolan-3-yl 2-amino-2-cyanoacetate |

InChI |

InChI=1S/C7H10N2O3/c8-3-6(9)7(10)12-5-1-2-11-4-5/h5-6H,1-2,4,9H2 |

InChI Key |

AVOXWUNJPVWRIN-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC1OC(=O)C(C#N)N |

Origin of Product |

United States |

Preparation Methods

- One synthetic route involves the condensation of 3-amino-4-cyanofurazan with malononitrile or ethyl cyanoacetate in the presence of bases. This reaction yields polyfunctional enaminonitriles , which serve as precursors for various derivatives.

- The reaction proceeds as follows:

-

3-amino-4-cyanofurazan+malononitrile→enaminonitrile

-

3-amino-4-cyanofurazan+ethyl cyanoacetate→enaminonitrile

-

- These enaminonitriles can be further transformed into pyrazoles, furazano[3,4-b]pyridines, and furazano[3,4-b]pyrimidines .

Chemical Reactions Analysis

- Tetrahydrofuran-3-yl 2-amino-2-cyanoacetate can undergo various reactions:

Cyclization: Intramolecular cyclization with pyridine ring closure occurs when the nitrile group is replaced by an ethoxycarbonyl group.

Inhibition of Ghrelin O-Acyltransferase (GOAT): Some derivatives of furazano[3,4-b]-pyridines synthesized from this compound exhibit GOAT inhibition.

Scientific Research Applications

Chemistry: The compound serves as a versatile building block for heterocyclic derivatives.

Biology and Medicine: Its derivatives may have biological activity, especially as GOAT inhibitors.

Mechanism of Action

- The exact mechanism by which Tetrahydrofuran-3-yl 2-amino-2-cyanoacetate exerts its effects remains an area of ongoing research. Further studies are needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

- Tetrahydrofuran-3-yl 2-amino-2-cyanoacetate is unique due to its specific combination of functional groups.

- Similar compounds include other furazano[3,4-b]-pyridines and related heterocycles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.